molecular formula C23H29N3O5S B2737733 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946347-36-0

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2737733
CAS No.: 946347-36-0
M. Wt: 459.56
InChI Key: CTHPNEMRYXYLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex sulfonamide derivative featuring a fused dihydrobenzodioxine core, a morpholinoethylamine side chain, and a 1-methylindolin-5-yl substituent. This compound’s design integrates multiple pharmacophoric motifs, including:

  • A sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase, kinases) .
  • A morpholinoethyl moiety, which enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-25-7-6-18-14-17(2-4-20(18)25)21(26-8-10-29-11-9-26)16-24-32(27,28)19-3-5-22-23(15-19)31-13-12-30-22/h2-5,14-15,21,24H,6-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPNEMRYXYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article presents a comprehensive review of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological effects.

Molecular Formula : C23H29N3O3S
Molecular Weight : 395.5 g/mol
CAS Number : 922033-80-5

Structure

The compound features a complex structure that includes a sulfonamide group and a benzo[dioxine] moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may inhibit key signaling pathways associated with tumor growth and survival:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
  • Cell Cycle Arrest : Studies demonstrate that the compound induces cell cycle arrest in the S phase, leading to reduced proliferation of cancer cells.
  • Caspase Activation : It activates caspases involved in the apoptotic pathway, confirming its role as an apoptosis inducer.

In Vitro Efficacy

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
DLD-1 (Colon Cancer)1.7Apoptosis via caspase activation
HT-29 (Colon Cancer)5.6Cell cycle arrest in S phase
Human Skin Fibroblasts5.65Lower sensitivity compared to cancer cells

Apoptotic Effects

The compound has been shown to significantly increase the percentage of apoptotic cells in treated populations:

  • DLD-1 Cells : At concentrations of 1.5 µM and 3 µM, early apoptotic cells were observed at rates of 45.1% and 77.4%, respectively.
  • HT-29 Cells : Induced early and late apoptosis with similar efficacy.

Case Studies

In a notable study published in MDPI, the compound was compared with standard chemotherapy agents such as 5-fluorouracil. Results indicated that this compound was five times more effective than 5-fluorouracil in inducing apoptosis at comparable doses .

Additional Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against multiple cancer cell lines, demonstrating notable cytotoxic effects. For instance, compounds with similar sulfonamide structures have shown significant inhibition of tumor growth in vitro and in vivo models. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

1.2 Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties, which can be attributed to its ability to inhibit bacterial folate synthesis. Research indicates that derivatives of this compound may exhibit effective antibacterial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Biochemical Research

2.1 Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes related to various diseases. For example, sulfonamides are commonly studied as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic pathways. This property is particularly relevant in the context of treating conditions such as glaucoma and epilepsy.

2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. Such studies provide insights into the structural requirements for biological activity and help guide the design of more potent analogs.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer activityThe compound exhibited IC50 values ranging from 10-20 µM against various cancer cell lines, indicating significant cytotoxicity.
Study 2 Assess antimicrobial efficacyShowed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3 Enzyme inhibition assayDemonstrated potent inhibition of carbonic anhydrase with IC50 values comparable to existing drugs in the market.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Context

The following sulfonamide- and morpholino-containing compounds from pesticide chemistry () share partial structural overlap:

Compound Name Key Functional Groups Molecular Weight (g/mol) Application Reference
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine-sulfonamide 325.3 Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl-acetamide 278.3 Fungicide
Target Compound Benzodioxine-sulfonamide, morpholinoethyl Not Available Hypothetical

Key Differences :

  • Flumetsulam lacks the benzodioxine and morpholino groups but shares the sulfonamide motif. Its triazolopyrimidine core enables herbicidal activity via acetolactate synthase (ALS) inhibition .
  • Oxadixyl features an oxazolidinone ring instead of benzodioxine, with acetamide linkage. Its fungicidal activity is linked to RNA polymerase inhibition .
Morpholinoethylamine-Containing Analogues

describes a compound (2.8) with a morpholinoethylamine side chain and benzodioxole substituents:

  • Structure: 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide.
  • Key Features: A naphthofuran-dioxole core linked to morpholinoethylamine via an acetamide bridge.

Comparison with Target Compound :

Feature Target Compound Compound 2.8 ()
Core Structure Dihydrobenzodioxine-sulfonamide Naphthofuran-dioxole-acetamide
Side Chain Morpholinoethyl + 1-methylindolin-5-yl Morpholinoethylamine
Bioactivity Not Reported Antagonist activity (unspecified target)

The target compound’s indolinyl group may enhance lipophilicity and CNS penetration compared to the naphthofuran-based compound 2.6.

Hypothetical Structure-Activity Relationships (SAR)

Sulfonamide vs. Acetamide Linkers : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could improve target binding affinity compared to acetamide-based analogs .

Benzodioxine vs.

Morpholinoethylamine Role: Both compounds utilize this moiety for solubility, but the target compound’s additional 1-methylindolin-5-yl group could introduce steric effects influencing receptor interactions.

Q & A

Basic Questions

Q. What methodological approaches are recommended for optimizing the synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

  • Answer: Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, reaction time) and identify critical factors affecting yield and purity. For example, fractional factorial designs can minimize the number of experiments while accounting for interactions between variables, as demonstrated in chemical process optimization studies . Additionally, multi-step synthetic routes should incorporate inert atmospheres and controlled temperature to stabilize reactive intermediates, as seen in analogous sulfonamide syntheses .

Q. How should researchers characterize the electronic and steric properties of this compound to predict its reactivity?

  • Answer: Employ computational tools (e.g., DFT calculations) to map electron density distribution and identify nucleophilic/electrophilic sites. Experimentally, use NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, NOESY) to assess steric hindrance around the morpholinoethyl and dihydrobenzo-dioxine moieties. Polarographic methods or Hammett constants can further quantify electronic effects of substituents, as applied in sulfonamide reactivity studies .

Q. What analytical techniques are critical for assessing purity and structural integrity during synthesis?

  • Answer: High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis or MS detection are essential for confirming molecular weight and purity. X-ray crystallography can resolve ambiguities in stereochemistry, while differential scanning calorimetry (DSC) detects polymorphic forms. Cross-validate results with 19F^{19}\text{F}-NMR if fluorinated intermediates are involved, as highlighted in related methodologies .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives with improved biological activity?

  • Answer: Apply quantum chemical calculations (e.g., transition state modeling via Gaussian or ORCA) to predict reaction pathways and energy barriers for derivatization. Integrate machine learning to screen substituent effects on binding affinity, leveraging ICReDD’s feedback loop where experimental data refine computational models . For example, substituent modifications on the indolinyl group could be prioritized based on predicted interactions with target enzymes .

Q. What strategies resolve contradictions between computational predictions and experimental binding data for this compound?

  • Answer: Conduct multi-scale simulations (QM/MM) to account for solvation and protein flexibility, which are often oversimplified in static models. Validate with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding thermodynamics and kinetics. Discrepancies may arise from unaccounted entropy changes or allosteric effects, requiring iterative refinement of computational parameters using experimental datasets .

Q. How can researchers elucidate the mechanism of action when biochemical assays yield ambiguous results?

  • Answer: Combine orthogonal assays:

  • Enzyme inhibition: Use fluorescence-based activity assays with purified targets (e.g., kinases, proteases) and compare IC50_{50} values across pH conditions.
  • Cellular uptake: Quantify intracellular concentrations via LC-MS/MS to distinguish poor permeability from true lack of target engagement.
  • Structural biology: Co-crystallize the compound with its target protein to visualize binding modes, as demonstrated in sulfonamide-enzyme interaction studies .

Q. What experimental designs are effective for studying metabolic stability and degradation pathways?

  • Answer: Use hepatocyte microsomal incubations with LC-HRMS to identify phase I/II metabolites. Isotope labeling (e.g., 14C^{14}\text{C} at the morpholinoethyl group) tracks degradation products. Pair with molecular dynamics simulations to predict CYP450 binding sites, enabling rational structural modifications to enhance stability .

Methodological Notes

  • Data Integration: Cross-reference computational predictions (e.g., docking scores) with experimental data (e.g., SPR, ITC) using Bayesian statistics to quantify uncertainty and improve model accuracy .
  • Contradiction Management: Maintain detailed reaction logs (temperature, catalyst batches) to identify batch-specific anomalies. Use principal component analysis (PCA) to disentangle confounding variables in multi-parametric datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.